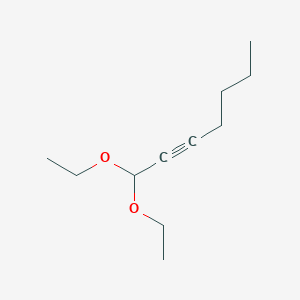

2-Heptynal diethyl acetal

Description

Significance of Protected Aldehydes and Alkynes in Synthetic Chemistry

In the realm of organic synthesis, aldehydes are highly valuable functional groups due to their reactivity towards a vast array of nucleophiles, making them central to the formation of new carbon-carbon and carbon-heteroatom bonds. However, this high reactivity can also be a significant liability in multi-step syntheses where a reaction is desired at a different site within the molecule. Protecting groups are chemical moieties that temporarily mask a reactive functional group to prevent it from participating in undesired reactions. numberanalytics.com For aldehydes, conversion to an acetal (B89532) is a common and effective protection strategy. Acetals are stable in neutral to strongly basic conditions and are unreactive towards many powerful nucleophiles and reducing agents. libretexts.orgjove.com This allows for chemical manipulations on other parts of the molecule. The aldehyde can be easily regenerated later by simple hydrolysis with aqueous acid. masterorganicchemistry.com This "protect-react-deprotect" sequence is a cornerstone of modern synthesis, enabling the construction of complex architectures that would otherwise be inaccessible. libretexts.org

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are another pillar of synthetic organic chemistry. numberanalytics.combyjus.com The high degree of unsaturation and the unique linear geometry of the triple bond make alkynes exceptionally versatile building blocks. numberanalytics.comfastercapital.com They participate in a wide range of chemical reactions, including hydrogenation to form alkenes or alkanes, metal-catalyzed coupling reactions (like Sonogashira, and Glaser couplings), cycloadditions, and hydration to form carbonyl compounds. numberanalytics.comsolubilityofthings.com The terminal proton of a terminal alkyne is also weakly acidic, allowing for deprotonation to form a potent acetylide nucleophile, which is crucial for building larger carbon skeletons. libretexts.org This rich reactivity profile has established alkynes as indispensable starting materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comfastercapital.com

Overview of 2-Heptynal (B160191) Diethyl Acetal as a Bifunctional Synthon

2-Heptynal diethyl acetal, with the IUPAC name 1,1-diethoxyhept-2-yne, is a molecule that ingeniously combines the functionalities of a protected aldehyde and an internal alkyne. vulcanchem.com This dual nature makes it a prime example of a bifunctional synthon—a synthetic building block containing two reactive sites that can be addressed in separate, sequential steps. iupac.orgnih.gov

The structure consists of a seven-carbon chain where the first carbon is part of a diethyl acetal group, and a carbon-carbon triple bond exists between the second and third carbons. vulcanchem.com The acetal group serves as a stable, protected form of an aldehyde, while the alkyne moiety provides a site for a host of transformations characteristic of triple bonds. vulcanchem.com This arrangement allows chemists to perform reactions at the alkyne position without affecting the latent aldehyde. For example, the alkyne can undergo metal-catalyzed coupling reactions or additions. vulcanchem.com Subsequently, the acetal can be hydrolyzed under acidic conditions to unmask the aldehyde functionality, which can then be used for further transformations like oxidation, reduction, or condensation reactions. vulcanchem.com This orthogonal reactivity is invaluable in synthetic planning, offering a streamlined approach to building complex, functionalized molecules from a relatively simple starting material. iupac.org

Table 1: Identification and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1,1-diethoxyhept-2-yne vulcanchem.com |

| CAS Number | 18232-30-9 vulcanchem.com |

| Molecular Formula | C₁₁H₂₀O₂ vulcanchem.comguidechem.com |

| Molecular Weight | 184.28 g/mol alfa-chemistry.comchemicalbook.com |

| Physical State | Colorless liquid vulcanchem.com |

| Density | 0.892 g/cm³ vulcanchem.com |

| Boiling Point | 99-100°C at 13 mmHg vulcanchem.com |

| Refractive Index | 1.44 vulcanchem.com |

Historical Development and Current Research Trajectories in Acetylenic Acetal Chemistry

The study of acetylene (B1199291) and its derivatives has a long history, dating back to the 19th century. numberanalytics.comethernet.edu.et The synthesis of acetylenic acetals specifically has been documented in chemical literature for many decades, with early methods for their preparation being established by the mid-20th century. acs.org These compounds were initially recognized for their utility in synthesizing unsaturated aldehydes. researchgate.net For instance, propargyl aldehyde diethyl acetal was used as a key building block for producing various poly-unsaturated aldehydes through alkylation followed by partial hydrogenation. researchgate.net

In recent years, research involving acetylenic acetals has evolved significantly, moving beyond simple building blocks to become key components in sophisticated cascade reactions and the synthesis of complex heterocyclic systems. Modern synthetic methods focus on leveraging the dual reactivity of these compounds to achieve high levels of molecular complexity in a few steps. For example, research has demonstrated the use of γ-hydroxy-α,β-acetylenic esters in novel transformations to create highly functionalized cyclic acetals under mild, additive-free conditions. nih.gov Furthermore, α-acetylenic acetals have been employed as precursors for propargyl cations in intramolecular ionic Diels-Alder reactions, leading to the formation of bicyclic structures. researchgate.netacs.org

Current research trajectories continue to explore the untapped potential of acetylenic acetals. This includes their use as precursors to highly reactive intermediates like ketenium ions and their application in organocatalytic tandem reactions. rsc.orgchemrxiv.org The development of new catalytic systems that can selectively activate either the alkyne or the acetal moiety in the presence of the other remains an active area of investigation. These efforts aim to expand the synthetic toolbox, enabling the creation of diverse and structurally complex molecules for applications in medicinal chemistry and materials science. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxyhept-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXTVBJJMIROGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171283 | |

| Record name | 2-Heptyn-1-al-diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18232-30-9 | |

| Record name | 2-Heptyn-1-al-diethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018232309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptyn-1-al-diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Heptynal Diethyl Acetal and Analogous Alkynyl Acetals

Direct Acetalation Strategies for 2-Heptynal (B160191)

The direct conversion of an alkynyl aldehyde, such as 2-heptynal, into its corresponding diethyl acetal (B89532) is a fundamental protective strategy in organic synthesis. This transformation masks the reactive aldehyde group, allowing for subsequent chemical modifications at the alkyne site.

Acid-Catalyzed Approaches and Optimization

The most traditional method for acetal formation involves the acid-catalyzed reaction of an aldehyde with an excess of alcohol. In the case of 2-heptynal diethyl acetal, this involves reacting 2-heptynal with ethanol (B145695) in the presence of an acid catalyst. The reaction is an equilibrium process, and to drive it toward the acetal product, the water formed during the reaction must be removed, often through azeotropic distillation using a Dean-Stark apparatus.

Commonly used acid catalysts include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids such as p-toluenesulfonic acid (PTSA). iastate.edugoogle.com The optimization of these reactions typically involves adjusting the catalyst loading, the ratio of alcohol to aldehyde, temperature, and the efficiency of water removal. google.com For instance, studies on the acetylation of various alcohols have shown that perchloric acid can be a highly effective catalyst, often leading to rapid reactions at room temperature. iastate.edu While direct data on 2-heptynal is sparse in these specific studies, the principles are broadly applicable. The choice of solvent can also be critical; for example, using ethyl acetate (B1210297) as a solvent for acetylation has been shown to be more reactive than pyridine. iastate.edu

Table 1: Comparison of Catalysts in Acid-Catalyzed Acetalation/Acetylation Reactions

| Catalyst | Substrate Type | Key Findings | Reference |

|---|---|---|---|

| Perchloric Acid | Alcohols | Highly effective catalyst, enabling quantitative reaction in as little as 5 minutes for some alcohols. | iastate.edu |

| p-Toluenesulfonic Acid | Alcohols/Amines | Almost as effective as perchloric acid and useful in ethyl acetate reagents. | iastate.edu |

| Phosphoric Acid | Alcohols | Used for room temperature acetylation, though reaction times can be several hours. | iastate.edu |

| Sulfuric Acid | Aldehydes | A common and economical choice for industrial acetalization processes. | google.com |

Novel Catalyst Systems for Acetal Formation

Beyond traditional proton acids, research has expanded to include a variety of novel catalyst systems that offer advantages such as higher yields, milder reaction conditions, and greater selectivity. These include Lewis acids and solid acid catalysts. ymerdigital.comorganic-chemistry.org

Lewis acids like scandium triflate (Sc(OTf)₃) and copper(II) triflate (Cu(OTf)₂) have been demonstrated to be extremely active catalysts for acylation and, by extension, acetalation reactions. organic-chemistry.orgnih.gov For example, Cu(OTf)₂ is efficient for the acylation of alcohols under mild, solvent-free conditions. organic-chemistry.org Transition metal complexes have also found application; catalysts based on ruthenium, gold, palladium, and iridium can facilitate acetal synthesis. ymerdigital.com Heteropolyacids, such as Preyssler's anion, represent another class of green, efficient, and recyclable solid acid catalysts for related acylation reactions, which proceed rapidly at room temperature. bibliotekanauki.pl A green photochemical method using Eosin Y with green LED light has also been developed for converting a range of aldehydes into acetals in high yields. ymerdigital.com

Convergent Syntheses of Alkynyl Acetal Frameworks

Convergent synthesis offers an alternative strategy where the alkynyl and acetal moieties are brought together from separate precursors in a single or multi-step sequence. This approach can be more efficient and modular for creating diverse and complex alkynyl acetals.

Photoredox-Catalyzed Acetalation of Alkynyl Halides

A modern and mild method for forming alkynyl acetals involves visible-light photoredox catalysis. rsc.orgnih.gov This technique allows for the acetalation of alkynyl bromides using 2,2-diethoxyacetic acid as the acetal source. rsc.orgnih.gov The reaction is typically promoted by an organic photocatalyst, such as 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), under blue light irradiation. nih.gov This method avoids the use of a metal catalyst and proceeds without an additional oxidant, making it compatible with a variety of functional groups. nih.gov It has been successfully applied to arylethynyl bromides and substrates containing heteroaryl rings like thiophene (B33073) and pyridine. rsc.orgnih.gov This radical-based approach provides direct access to protected aldehydes under operationally simple and environmentally benign conditions. nih.gov

Table 2: Examples of Photoredox-Catalyzed Acetalation of Alkynyl Bromides

| Alkynyl Bromide Substrate | Photocatalyst | Acetal Source | Yield (%) | Reference |

|---|---|---|---|---|

| (Bromoethynyl)benzene | 4CzIPN | 2,2-Diethoxyacetic acid | 85 | nih.gov |

| 1-(Bromoethynyl)-4-methoxybenzene | 4CzIPN | 2,2-Diethoxyacetic acid | 80 | nih.gov |

| 2-(Bromoethynyl)thiophene | 4CzIPN | 2,2-Diethoxyacetic acid | 75 | nih.gov |

| 3-(Bromoethynyl)pyridine | 4CzIPN | 2,2-Diethoxyacetic acid | 60 | nih.gov |

Transition Metal-Mediated Routes to Acetylenic Acetals

Transition metals, particularly palladium, gold, and copper, are pivotal in modern organic synthesis and provide several routes to acetylenic acetals. researchgate.netnih.gov For example, palladium(II) acetate has been shown to exhibit a dual role, acting as both a Lewis acid to form a hemiacetal intermediate from an acetylenic aldehyde and alcohol, and as a transition-metal catalyst to mediate the subsequent cyclization. researchgate.net

Gold-catalyzed reactions are also prominent. A convergent synthesis of 2-aryl-substituted quinolines was developed using a gold-catalyzed cascade reaction between an aniline (B41778) bearing an acetal moiety and an aryl alkyne. nih.gov In this process, the cationic gold catalyst activates the alkyne for subsequent cyclization steps. nih.gov Copper catalysts are famously used in Sonogashira-type coupling reactions, which can be adapted to synthesize alkynyl acetals. mdpi.com For instance, propargyl aldehyde diethyl acetal has been used as a building block in the synthesis of various polyunsaturated aldehydes through Cadiot-Chodkiewicz coupling. researchgate.net

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, offer a highly efficient means of building molecular complexity. frontiersin.org Several MCRs have been developed that can produce or utilize alkynyl acetals.

An indium-catalyzed three-component reaction of acetals, dibenzylamine, and alkynes has been developed to form propargylamines. researchgate.net This reaction proceeds through the activation of both C(sp³)-O and C(sp)-H bonds by indium(III) chloride, with an iminium ion identified as a key intermediate. researchgate.net Another example involves a gold-catalyzed multi-component reaction that allows for the one-step synthesis of alkynyl-substituted 1,2-dihydroquinolines, using an acetal as one of the components. worldscientific.com These MCRs provide rapid access to complex molecular architectures that incorporate the acetylenic acetal framework.

Reactivity Profiles and Organic Transformations of 2 Heptynal Diethyl Acetal

Selective Deprotection and Unmasking of the 2-Heptynal (B160191) Moiety

The acetal (B89532) group in 2-heptynal diethyl acetal is a common protecting group for the aldehyde functionality. Its removal, or deprotection, is a crucial step in many synthetic pathways to reveal the reactive aldehyde. This process is typically achieved through hydrolysis, most often under acidic conditions.

Acid-Catalyzed Hydrolysis: Mechanistic Considerations and Control

The acid-catalyzed hydrolysis of acetals is a reversible reaction that regenerates the parent carbonyl compound and the corresponding alcohol. chemistrysteps.commasterorganicchemistry.comvaia.com The mechanism involves the protonation of one of the alkoxy groups, converting it into a good leaving group (an alcohol). chemistrysteps.comvaia.com The departure of the alcohol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. chemistrysteps.commasterorganicchemistry.com This intermediate is then attacked by a water molecule. Subsequent deprotonation steps yield a hemiacetal, which then undergoes a similar sequence of protonation, elimination of the second alcohol molecule, and deprotonation to afford the final aldehyde, 2-heptynal. chemistrysteps.commasterorganicchemistry.com

The reaction is typically carried out in the presence of an acid catalyst and a large excess of water to drive the equilibrium towards the hydrolysis products. chemistrysteps.comtotal-synthesis.com Control over the reaction can be achieved by carefully selecting the acid catalyst and reaction conditions. Strong Brønsted acids or Lewis acids can be employed. researchgate.net However, studies have shown that the mechanism can shift from specific-acid catalysis to general-acid catalysis depending on the structure of the acetal. masterorganicchemistry.com Furthermore, it has been demonstrated that water is not strictly required for the conversion of acetals to carbonyls, as reactions mediated by trifluoroacetic acid (TFA) can proceed via a hemiacetal TFA ester intermediate. acs.org

Alternative and Mild Deprotection Strategies

While acid-catalyzed hydrolysis is common, the need for milder conditions to avoid side reactions with other sensitive functional groups has led to the development of alternative deprotection strategies. organic-chemistry.orgnih.gov These methods often offer greater chemoselectivity.

Several reagents have been found to effectively cleave acetals under mild conditions. These include:

Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO3)3·5H2O): This reagent allows for the chemoselective deprotection of acetals, particularly those derived from ketones and conjugated aldehydes, in dichloromethane (B109758) at room temperature. organic-chemistry.org

Iron(III) tosylate: As an inexpensive and readily available catalyst, iron(III) tosylate can be used for acetal deprotection in water, an environmentally benign solvent. researchgate.net

Solid acids: Heterogeneous catalysts like silica (B1680970) sulfuric acid and inorganic acidic salts such as Al(HSO4)3 offer advantages in terms of ease of handling, reduced corrosion, and simpler work-up procedures. scispace.comresearchgate.net

Other Lewis acids: A variety of other Lewis acids, including cerium(III) chloride, ferric chloride hexahydrate, and indium(III) trifluoromethanesulfonate (B1224126), have been employed for acetal deprotection under mild conditions. organic-chemistry.orgscispace.comresearchgate.net

The choice of deprotection method depends on the specific substrate and the presence of other functional groups in the molecule. For instance, some methods show selectivity for deprotecting acetals in the presence of silyl (B83357) ethers. organic-chemistry.orgresearchgate.net

Transformations Involving the Alkyne Functional Group

The carbon-carbon triple bond in this compound is a rich site for chemical transformations, enabling the construction of more complex molecular architectures through cyclization reactions.

Metal-Catalyzed Cyclization Reactions

Metal catalysts, particularly those based on gold and iron, have proven to be highly effective in promoting the cyclization of alkynyl acetals like this compound. These reactions often proceed with high efficiency and stereoselectivity.

Gold catalysts are known for their ability to activate alkynes towards nucleophilic attack. In the case of alkynyl acetals, gold(I) catalysts can initiate a cascade of reactions leading to the formation of cyclic structures. encyclopedia.pubbeilstein-journals.org One such pathway involves the activation of the alkyne by the gold catalyst, which can trigger an intramolecular migration of an alkoxy group from the acetal to the alkyne. encyclopedia.pubacs.org This generates an oxonium ion intermediate. encyclopedia.pub Subsequent intramolecular nucleophilic attack can lead to the formation of indenone derivatives. encyclopedia.pubacs.orgnih.gov

Research has shown that gold-catalyzed cyclization of 2-alkynylaldehyde cyclic acetals can proceed via a hydride shift to produce functionalized indenone derivatives in good to excellent yields. nih.gov These gold-catalyzed annulations provide a versatile method for synthesizing various carbo- and heterocyclic compounds. beilstein-journals.orgresearchgate.netfrontiersin.org

Iron(III) salts, being inexpensive and relatively non-toxic, have emerged as powerful catalysts for a range of organic transformations, including the cyclization of alkynyl acetals. acs.orgacs.org Iron(III)-catalyzed reactions of alkynyl aldehyde acetals can proceed via a Prins-type cyclization. nih.govnih.gov This reaction is initiated by the in-situ generation of an oxocarbenium ion from the acetal. nih.gov The oxocarbenium ion then undergoes an intramolecular reaction with the alkyne.

In the presence of a halide source, such as acetyl chloride or bromide, this cyclization can be coupled with a halogenation step to afford (E)-2-(1-halobenzylidene or alkylidene)-substituted five-membered carbo- and heterocycles. acs.orgacs.org These products can be further transformed, for example, into vinylarenes via Suzuki coupling. acs.org DFT calculations suggest that the reaction proceeds through a vinylogous carbenium cation and oxete intermediates. nih.gov This methodology has been successfully applied to the synthesis of five- to eight-membered cyclic enones under mild conditions. nih.gov

Halogenation-Induced Cyclizations

The presence of both an alkyne and an acetal functional group within the same molecule allows for halogen-induced cyclization reactions, providing a pathway to various carbo- and heterocyclic structures. While the acetal is typically a protecting group, in this context, the oxygen atoms can act as internal nucleophiles.

Iron(III) halides, such as FeCl₃ and FeBr₃, have been shown to effectively promote the cyclization and halogenation of alkynyl diethyl acetals. This reaction proceeds efficiently to afford (E)-2-(1-halobenzylidene or alkylidene)-substituted five-membered rings. The proposed mechanism involves the Lewis acid-catalyzed abstraction of an ethoxy group from the acetal, which generates a key oxocarbenium ion intermediate (II). This intermediate is then susceptible to intramolecular attack by the alkyne (a 5-endo-dig cyclization), leading to a vinyl cation (III) that is subsequently trapped by a halide ion to yield the final product (IV).

Plausible Mechanism for Iron-Promoted Cyclization/Halogenation

Scheme 1: Proposed mechanism for the FeCl₃-promoted cyclization/halogenation of an alkynyl diethyl acetal.

Similarly, iodine reagents are widely used for electrophilic cyclizations. Reagents like N-iodosuccinimide (NIS) or molecular iodine (I₂) can activate the alkyne, forming a cyclic iodonium (B1229267) ion. researchgate.net Subsequent intramolecular attack by an oxygen atom of the acetal would lead to the formation of a cyclic product. For instance, the iodocyclization of o-alkynyl aldehydes demonstrates the propensity of these systems to form cyclic structures in the presence of iodine. researchgate.net In the case of alkynyl acetals, this can lead to the formation of functionalized furan (B31954) derivatives. For example, acetals have been used in iodocyclizations mediated by I(coll)₂PF₆ to produce 3-iodobenzofurans in excellent yields. biointerfaceresearch.com

Carbon-Carbon Bond Forming Reactions at the Alkyne

The carbon-carbon triple bond in this compound is a key site for a variety of transformations that extend the carbon skeleton.

Cross-Coupling Methodologies (e.g., Heck-type with relevant acetals)

While the alkyne of this compound can participate in various cross-coupling reactions, the Heck reaction typically involves the coupling of an unsaturated halide with an alkene. A related transformation, the Heck arylation of acrolein diethyl acetal with aryl halides, has been reported to yield cinnamaldehyde (B126680) derivatives or 3-aryl propionic esters, depending on the reaction conditions. researchgate.net This demonstrates the compatibility of the acetal functional group under palladium-catalyzed coupling conditions.

More directly relevant to the alkyne functionality are Sonogashira-type couplings, which would involve the terminal alkyne if the protecting group strategy were reversed. However, for internal alkynes like in this compound, cross-coupling often involves prior functionalization.

Regioselective Addition Reactions (e.g., Hydroarylation, Hydrovinylation)

Hydroarylation and hydrovinylation of internal alkynes are powerful methods for synthesizing complex trisubstituted alkenes. Research has shown that acetylenic acetals and ketals can react with aryl and vinyl halides to produce hydroarylation and hydrovinylation products with high regioselectivity. researchgate.net These reactions are often catalyzed by transition metals like ruthenium, cobalt, or rhodium.

For example, a ruthenium-catalyzed decarboxylative hydroarylation of alkynes with benzoic acid derivatives has been developed. scispace.com This method allows for the regioselective addition of an aryl group and a hydrogen atom across the triple bond. Similarly, cobalt-catalyzed hydrovinylation reactions can be used to introduce a vinyl group across the alkyne, leading to the formation of conjugated dienes. uol.de The regioselectivity of these additions is often controlled by the electronic and steric nature of the substituents on the alkyne and the aryl/vinyl partner.

Table 1: Examples of Regioselective Addition Reactions to Alkynes

| Reaction Type | Catalyst/Reagents | Alkyne Substrate | Product Type | Ref. |

|---|---|---|---|---|

| Hydroarylation | Ru(II) / Benzoic Acid Deriv. | Internal Alkyne | Trisubstituted Alkene | scispace.com |

| Hydrovinylation | Co(II) / Diimine Ligand | Internal Alkyne | 1,3-Diene | uol.dethieme-connect.com |

| Hydroarylation | N/A | Acetylenic Acetal | Hydroarylated Product | researchgate.net |

Alkylation and Electrophilic Trapping of Metallated Intermediates

The acetylenic proton of a terminal alkyne is acidic and can be removed by a strong base, such as an organolithium reagent like n-butyllithium, to form a lithium acetylide. wikipedia.org While this compound is an internal alkyne, related propargyl aldehyde acetals (e.g., 1,1-diethoxy-2-propyne) can be deprotonated at the propargylic position and subsequently alkylated. researchgate.net

A more general approach for internal alkynes is intermolecular carbolithiation. The addition of an organolithium reagent across the triple bond generates a new vinyllithium (B1195746) intermediate. nih.gov This intermediate can then be trapped by a variety of electrophiles (E⁺), such as aldehydes, ketones, or alkyl halides, to form highly substituted and functionalized products. nih.gov This tandem process allows for the creation of two new carbon-carbon or carbon-heteroatom bonds in a single operation. For instance, the reaction of a related alkynyl acetal, 2-lithio-2-(3,3-dimethyl-1-butynyl)-1,3-dioxane, with different electrophiles yields a variety of propargylic and allenic products, with the product ratio depending on the solvent used. researchgate.net

Reactivity of the Diethyl Acetal Group Beyond Deprotection

While the primary function of the diethyl acetal group is to protect the aldehyde functionality, its carbon atom can exhibit reactivity under specific conditions, serving as an electrophilic site.

Nucleophilic and Electrophilic Reactivity of the Acetal Carbon

The acetal carbon is inherently electrophilic, a characteristic that is dramatically enhanced by the presence of a Lewis or Brønsted acid. youtube.comfiveable.me Acid catalysis protonates one of the ethoxy groups, converting it into a good leaving group (ethanol). pressbooks.pub Departure of ethanol (B145695) generates a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is central to the mechanism of acetal hydrolysis but can also be intercepted by other nucleophiles. pressbooks.publibretexts.org

This electrophilic activation is the basis for various synthetic methodologies. For example, treating symmetrical acetals with triethylsilyl triflate (TESOTf) and 2,4,6-collidine generates weakly electrophilic collidinium salts. These intermediates readily undergo substitution with nucleophiles like alcohols or thiols, allowing for the synthesis of mixed acetals under mild, weakly basic conditions. organic-chemistry.org Furthermore, Lewis acid-promoted cross-coupling reactions between mixed acetals and organotrifluoroborates proceed through an oxocarbenium ion intermediate, which is then attacked by the organoboron nucleophile. acs.orgorganic-chemistry.orgnih.gov This strategy has been applied to couple acetals with alkynyl-, alkenyl-, and aryltrifluoroborates to form new C-C bonds at the former acetal carbon. acs.orgnih.gov

Table 2: Activation and Reaction of the Acetal Group

| Activating Reagent | Intermediate | Attacking Nucleophile | Product Type | Ref. |

|---|---|---|---|---|

| Brønsted Acid (H⁺) | Oxocarbenium Ion | Water | Aldehyde (Deprotection) | pressbooks.pub |

| TESOTf / Collidine | Collidinium Salt | Alcohol, Thiol | Mixed Acetal, Thioacetal | organic-chemistry.org |

| BF₃·OEt₂ | Oxocarbenium Ion | Organotrifluoroborate | Substituted Ether | acs.orgorganic-chemistry.org |

| FeCl₃ | Oxocarbenium Ion | Internal Alkyne | Cyclic Ether/Halide |

The acetal carbon itself is not nucleophilic. However, deprotonation of the carbon adjacent (alpha) to the oxygen atoms can occur, but this represents reactivity of the neighboring position rather than the acetal carbon itself. The predominant reactivity of the acetal functional group, beyond simple hydrolysis, involves its activation to behave as an electrophile.

Stereoselective Transformations

Stereoselective transformations involving derivatives of this compound are crucial for the synthesis of complex, enantiomerically pure molecules. After deprotection to 2-heptynal, the aldehyde and alkyne functionalities become key handles for introducing new stereocenters with a high degree of control.

Asymmetric Inductions and Chiral Auxiliaries

Asymmetric induction is a strategy used to convert an achiral starting material into a chiral product with a preference for one enantiomer or diastereomer. msu.edu This is often accomplished by temporarily attaching a chiral auxiliary to the molecule. wikipedia.org The auxiliary, an enantiomerically pure compound, directs the stereochemical course of a reaction before being cleaved for recovery and reuse. wikipedia.orgblogspot.com

While this compound itself is achiral, its derivatives can be appended with chiral auxiliaries to control the stereochemistry of subsequent reactions. A widely used class of auxiliaries for this purpose is the Evans-type oxazolidinones. wikipedia.org For example, a propionate (B1217596) unit derived from the 2-heptynal backbone can be attached to a chiral oxazolidinone. The resulting N-acyl oxazolidinone can then undergo highly diastereoselective reactions.

The formation of a boron enolate from this species, using reagents like dibutylboron triflate and a hindered base, proceeds through a six-membered chair-like transition state to favor the formation of a Z-enolate. blogspot.com The bulky substituent of the chiral auxiliary then effectively blocks one face of the enolate, forcing electrophiles, such as an aldehyde in an aldol (B89426) reaction, to approach from the less sterically hindered face. blogspot.comnih.gov This process allows for the creation of two new contiguous stereocenters with predictable and high levels of stereocontrol. wikipedia.orgnih.gov After the reaction, the auxiliary can be removed through hydrolysis or other methods, yielding an enantiomerically enriched product. blogspot.com

Table 2: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary Type | Example | Controlled Reaction | Key Principle |

| Oxazolidinones | Evans Auxiliaries | Aldol Reactions, Alkylations | Steric hindrance from substituents directs incoming electrophiles to one face of a Z-enolate. wikipedia.orgblogspot.com |

| Camphorsultam | Oppolzer's Camphorsultam | Michael Additions, Claisen Rearrangements | The rigid bicyclic structure provides a highly predictable steric environment for controlling facial selectivity. wikipedia.org |

| Pseudoephedrine | Myers' Amides | Alkylations | The auxiliary forms a stable enolate complex where the methyl group directs the approach of electrophiles. wikipedia.org |

| Sulfinamides | Ellman's Auxiliary (tert-Butanesulfinamide) | Pauson-Khand Reactions | The sulfinyl group acts as a powerful chiral directing group in metal-catalyzed cycloadditions. acs.org |

Diastereoselective Control in Reactions Involving 2-Heptynal Derivatives

Diastereoselective reactions are those in which one diastereomer of a product is preferentially formed over another. researchgate.net In the context of 2-heptynal derivatives, this typically involves a reaction at a prochiral center (like the carbonyl or alkyne) in a molecule that already contains at least one stereocenter. The existing stereocenter influences the formation of the new one. researchgate.net

A key derivative for these transformations is 2-heptynal itself, obtained from the hydrolysis of the acetal. The prochiral carbonyl group can undergo nucleophilic addition with high diastereoselectivity. For instance, the reaction of 2-heptynal with a tin(II) enolate of an α-tosyl glycinate (B8599266) was found to produce a hydroxy ester with a high diastereomeric ratio of 96:4 (anti:syn). This level of control is critical for building specific molecular architectures.

Another powerful method involves the gold-catalyzed hydrative aldol reaction of ynamides with alkynyl aldehydes. nih.gov This transformation, conducted under mild conditions, can generate products with excellent diastereoselectivity, often exceeding a 20:1 diastereomeric ratio (d.r.). nih.gov Such high selectivity is attributed to a well-organized Zimmerman-Traxler-type transition state, which is further enhanced by the presence of a chiral auxiliary. nih.gov

The stereochemical outcome of these additions can often be predicted using established models like the Felkin-Anh model. nih.gov This model rationalizes the approach of a nucleophile to a chiral aldehyde by considering the steric and electronic effects of the substituents on the adjacent stereocenter. The largest group is oriented perpendicular to the carbonyl, minimizing steric hindrance for the incoming nucleophile, thus favoring the formation of a specific diastereomer. nih.gov

Table 3: Research Findings on Diastereoselective Reactions of 2-Heptynal Derivatives

| Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Product Class |

| Aldol-type Addition | 2-Heptynal | Tin(II) enolate of α-tosyl glycinate | 96:4 (anti:syn) | β-Hydroxy-α-amino ester derivative |

| Hydrative Aldol Reaction | Alkynyl Aldehyde | Ynamide / Au/Fe dual catalyst | >20:1 | β-Hydroxy ester derivative nih.gov |

Strategic Applications of 2 Heptynal Diethyl Acetal in Complex Organic Synthesis

Building Block Utility in Target-Oriented Synthesis

The dual functionality of 2-Heptynal (B160191) diethyl acetal (B89532), possessing both a protected aldehyde and a reactive alkyne, makes it a valuable C7 synthon in synthetic chemistry. This allows for sequential and site-selective reactions, which is a cornerstone of modern target-oriented synthesis.

Construction of Polyfunctionalized Linear and Branched Architectures

The structure of 2-Heptynal diethyl acetal is ideally suited for the assembly of complex linear and branched molecules that feature multiple functional groups. The alkyne moiety can be elaborated, and the latent aldehyde can be revealed at a later stage for further derivatization.

A notable application is in the stereoselective synthesis of poly-unsaturated esters. For instance, this compound is a key starting material for preparing ethyl 2(E),4(Z)-decadienoate, a compound with a defined stereochemical arrangement of double bonds. vulcanchem.com This transformation highlights the ability to manipulate the alkyne into a specific diene system while the acetal protects the aldehyde functionality.

Furthermore, the reactivity of the alkyne allows for the creation of branched structures. A common strategy involves the reaction of a Grignard reagent with an alkynyl acetal. While not specific to the heptynal derivative, the reaction of propanal with the Grignard derivative of 1,1-diethoxy-2-propyne yields 1,1-diethoxy-4-hydroxy-2-hexyne. researchgate.net This methodology is directly applicable to this compound, where the addition of an organometallic reagent across one of the alkyne carbons after deprotonation would introduce a branch, leading to a secondary alcohol upon workup. This subsequent oxidation and deprotection can yield polyfunctionalized keto-aldehydes.

Table 1: Examples of Polyfunctionalized Architectures from Alkynyl Acetals

| Starting Material | Reagent(s) | Product Type | Significance | Reference |

|---|---|---|---|---|

| This compound | Multi-step sequence | Ethyl 2(E),4(Z)-decadienoate | Stereoselective diene synthesis | vulcanchem.com |

| 1,1-Diethoxy-2-propyne | 1. Propanal, Grignard | 1,1-Diethoxy-4-hydroxy-2-hexyne | Branched hydroxy-alkyne | researchgate.net |

Enabling Introduction of Alkyne and Latent Aldehyde Functionalities

The primary strategic advantage of this compound is its dual nature: it simultaneously provides a reactive alkyne and a masked aldehyde. vulcanchem.com The acetal group is a robust protecting group for the aldehyde, stable under neutral and basic conditions, which allows for a wide range of transformations to be performed on the alkyne moiety without affecting the aldehyde.

The alkyne can participate in numerous reactions, including:

Reduction: It can be selectively reduced to either a cis-alkene using Lindlar's catalyst or a trans-alkene using sodium in liquid ammonia.

Hydration: Treatment with acid and a mercury catalyst can convert the alkyne to a ketone.

Coupling Reactions: Sonogashira or Cadiot-Chodkiewicz couplings can be used to extend the carbon chain. researchgate.net

Cycloadditions: The alkyne can act as a dipolarophile or dienophile in various cycloaddition reactions.

Once the desired modifications at the alkyne are complete, the latent aldehyde can be unmasked. This is typically achieved through hydrolysis under acidic conditions. vulcanchem.com This sequential reactivity allows for the controlled introduction of both an alkyne (or its derivative) and an aldehyde at specific points in a synthetic sequence, a powerful tool for building molecular complexity. atu.kz

Contributions to Natural Product Total Synthesis

The synthesis of natural products often requires the precise installation of stereocenters and the use of specialized building blocks. This compound and its deprotected form, 2-heptynal, serve as valuable precursors in this context.

Stereoselective Installation of Chiral Centers

The aldehyde functionality, once deprotected from the acetal, provides a key handle for creating new chiral centers. Aldol (B89426) reactions are a classic example of this strategy. In an approach toward the synthesis of the antimitotic agent (-)-rhazinilam, 2-heptynal was reacted with a tin(II) enolate of an α-tosyl glycinate (B8599266). cardiff.ac.uk This reaction proceeded with excellent diastereoselectivity, affording a β-hydroxy-α-amino ester with a 96:4 ratio of diastereoisomers. This step effectively sets two contiguous stereocenters, one of which is quaternary, demonstrating the utility of the 2-heptynal framework in stereocontrolled bond formation.

Precursor Role in Specific Natural Product Classes

The structural motifs present in this compound make it a suitable starting point for certain classes of natural products, particularly those containing pyrrole (B145914) or alkaloid skeletons. Research has indicated its use in synthetic approaches toward pyrroles, which are core structures in many biologically active compounds. vulcanchem.com

For example, the synthesis of highly substituted pyrroles, which are key components of natural products like rhazinilam, can be achieved through a 5-endo-dig halocyclisation. cardiff.ac.uk The starting materials for this key step are homopropargylic sulfonamides, which can be prepared from 1-alkynes such as 2-heptynal. This positions this compound as a valuable precursor for this important class of heterocycles. Although not using this specific acetal, the general strategy of using tethered alkynes to construct complex alkaloids like phenanthroindolizidine has also been demonstrated, highlighting the potential of such building blocks. nih.gov

Access to Diverse Heterocyclic Scaffolds

The combination of an alkyne and a latent aldehyde in one molecule is a powerful tool for the synthesis of a wide variety of heterocyclic compounds. The molecule can undergo intramolecular cyclization reactions, or the two functional groups can be used in sequence to build the heterocyclic ring.

Iron(III)-promoted cyclization of alkynyl diethyl acetals provides a direct route to five-membered carbo- and heterocycles. acs.org In this reaction, an oxocarbenium ion is proposed to be generated from the acetal, which is then attacked by the tethered alkyne. The resulting vinyl cation is trapped by a halide to afford (E)-2-(1-haloalkylidene)-substituted cyclopentane (B165970) or tetrahydrofuran (B95107) derivatives. nih.gov This provides a novel and efficient method for forming vinylic carbon-halogen bonds within a cyclic framework.

Another significant application is the synthesis of substituted pyrroles. As mentioned, this compound is a precursor for the 5-endo-dig cyclization of homopropargylic sulfonamides to form pyrroles. vulcanchem.comcardiff.ac.uk This method is effective and can be catalyzed by transition metals like silver nitrate (B79036).

Furthermore, by deprotecting the acetal to the aldehyde, the resulting 2-heptynal can participate in a host of cycloaddition reactions to form nitrogen-containing heterocycles. For example, the condensation of an aldehyde with an α-amino acid can generate an azomethine ylide, which can then undergo an intramolecular 1,3-dipolar cycloaddition to furnish pyrrolidine (B122466) rings, a common scaffold in alkaloids. acs.org

Table 2: Heterocyclic Synthesis from Alkynyl Acetal Precursors

| Reaction Type | Catalyst/Reagent | Heterocyclic Product | Significance | Reference(s) |

|---|---|---|---|---|

| Prins Cyclization/Halogenation | FeCl₃ or FeBr₃ | 2-(1-Haloalkylidene)cyclopentanes | Forms 5-membered rings with vinylic halides | nih.gov, |

| 5-Endo-dig Halocyclisation | I₂ | Substituted Pyrroles | Key step in pyrrole synthesis from alkynes | cardiff.ac.uk |

| 1,3-Dipolar Cycloaddition | Heat/Amine | Pyrrolidines | Access to saturated N-heterocycles | acs.org |

Synthesis of Oxygen-Containing Heterocycles (e.g., Furans, Indenones)

The utility of this compound extends to the formation of oxygen-containing ring systems. The dual functionality of the parent compound, 2-heptynal, makes it a valuable precursor for various cyclization strategies.

Furans: While direct cyclization of this compound to furans is not extensively documented, the deprotected aldehyde, 2-heptynal, is a key intermediate for furan (B31954) synthesis. The general reactivity of alkynyl aldehydes allows for their conversion into various heterocyclic systems, including furans. nih.gov For instance, related α,β-alkynyl aldehydes can undergo cyclization reactions to yield furan structures. One established method involves the isomerization of alkynyl allylic alcohols, which can be formed from the addition of an appropriate nucleophile to the carbonyl group of 2-heptynal, to produce substituted furans.

Indenones: The synthesis of indenones, a class of fused bicyclic ketones, can be achieved using precursors derived from alkynyl acetals. Research has demonstrated an efficient gold-catalyzed cyclization of 2-alkynyl-aryl aldehyde cyclic acetals to produce a broad range of indenone derivatives. organic-chemistry.org In this process, the cyclic acetal is proposed to facilitate a crucial 1,5-hydride shift from a benzylic C-H bond. While this compound is an acyclic acetal, this methodology highlights the potential for gold-catalyzed activation of the alkyne in proximity to an acetal-protected aldehyde for the construction of complex fused rings. The reaction of an appropriate aryl-substituted this compound derivative under these or similar catalytic conditions represents a plausible, though yet to be specifically detailed, route to substituted indenones.

| Heterocycle | Synthetic Strategy | Key Intermediates/Conditions | Reference |

| Furans | Cyclization of alkynyl aldehyde derivatives | 2-Heptynal (via deprotection) | nih.gov |

| Indenones | Gold-catalyzed intramolecular cyclization | 2-Alkynyl-aryl aldehyde acetals, Au catalyst | organic-chemistry.org |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrrolidines)

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, and this compound provides a valuable entry point to important scaffolds like pyrroles and pyrrolidines.

Pyrroles: A significant application of alkynyl acetals is in the synthesis of substituted pyrroles. A notable method involves a gold(I)-catalyzed cascade reaction. acs.orgorganic-chemistry.org This autotandem catalysis process consists of an initial addition of a gold-acetylide to an acetal moiety, which then undergoes a gold-catalyzed 5-endo-dig cyclization and subsequent aromatization to form the pyrrole ring. acs.orgorganic-chemistry.org This formal [3+2] annulation provides a modular approach to a variety of substituted pyrroles. acs.orgorganic-chemistry.org

In a related approach, the unprotected 2-heptynal is utilized in a diastereoselective aldol reaction with a tin(II) enolate of N-tosyl glycinate to generate a β-hydroxy-α-amino ester. cardiff.ac.uk This adduct serves as a key precursor which can then undergo cyclization to form highly substituted pyrroles. cardiff.ac.uk This highlights the utility of the 2-heptynal skeleton, accessible from its diethyl acetal, in building complex pyrrole structures. vulcanchem.comcardiff.ac.uk

Table 1: Gold-Catalyzed Pyrrole Synthesis from Alkynyl Acetals

| Reactants | Catalyst | Key Steps | Product | Reference |

|---|

Pyrrolidines: Pyrrolidines, the saturated analogues of pyrroles, are also accessible through strategies involving alkynyl acetal derivatives. Intramolecular 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for constructing the pyrrolidine ring. acs.org Research has shown that aldehydes protected as dimethyl acetals are effective substrates in cycloaddition reactions with α-amino esters. acs.org For example, an aldehyde containing a tethered alkene and a dimethyl acetal can react with an N-substituted glycine (B1666218) ethyl ester to generate a polycyclic pyrrolidine derivative. acs.org This demonstrates the compatibility of the acetal group in such cycloadditions. By analogy, an appropriately functionalized derivative of this compound could serve as the aldehyde component for the synthesis of complex pyrrolidine-containing structures.

Furthermore, studies toward substituted pyrrolidines have employed acetylenic aldehydes in aldol reactions to create β-hydroxy-α-amino ester precursors, which are then subjected to iodocyclization to yield highly substituted pyrrolidines. cardiff.ac.uk

Multi-Heteroatom Systems Derived from this compound

The synthetic potential of this compound is not limited to heterocycles containing a single type of heteroatom. After deprotection to the parent 2-heptynal, the resulting alkynyl aldehyde becomes a privileged building block for a wide array of heterocycles containing nitrogen, oxygen, and/or sulfur. nih.gov The conjugated system of the C-C triple bond and the carbonyl group allows for various cyclization reactions with multifunctional reagents.

This versatility enables the construction of diverse heterocyclic cores that are prominent in pharmaceuticals and natural products. nih.gov For example, the reaction of alkynyl aldehydes with reagents such as amidines, hydroxylamines, or thioamides can lead to the formation of imidazoles, oxazoles, and thiazoles, respectively. While specific examples starting directly from this compound are not detailed in the reviewed literature, the established reactivity of the deprotected aldehyde provides a clear and rational synthetic pathway to these multi-heteroatom systems. nih.gov

Table 2: Potential Multi-Heteroatom Heterocycles from 2-Heptynal

| Target Heterocycle | Potential Co-reactant | General Method | Reference |

|---|---|---|---|

| Imidazole | Amidine | Condensation/Cyclization | nih.gov |

| Oxazole | Hydroxylamine derivative | Condensation/Cyclization | nih.gov |

| Thiazole | Thioamide | Condensation/Cyclization | nih.gov |

| Pyrimidine | Amidine/Urea derivative | [2+2+2] or [4+2] Cycloaddition | nih.gov |

| Thiophene (B33073) | Sulfur source (e.g., Lawesson's reagent) | Condensation/Cyclization | nih.gov |

Mechanistic Elucidation and Computational Investigations of 2 Heptynal Diethyl Acetal Reactions

Spectroscopic Probes for Reaction Pathway Interrogation

Spectroscopic methods are indispensable tools for the real-time monitoring of chemical reactions and the structural characterization of transient intermediates and final products.

Advanced NMR Techniques for Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, in its various advanced forms, stands as a powerful technique for the detailed structural elucidation of molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information, complex reaction mixtures and the transient nature of intermediates often necessitate the use of two-dimensional (2D) NMR techniques. researchgate.net

For instance, in reactions involving the transformation of the acetal (B89532) group or the alkyne moiety of 2-heptynal (B160191) diethyl acetal, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively. These correlations are crucial for unambiguously assigning resonances to specific atoms within a molecule, especially in the formation of new cyclic or complex structures. ipb.pt

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of reaction products. ipb.pt In the study of cycloaddition reactions, where the formation of new stereocenters is common, these techniques are invaluable for differentiating between diastereomers. acs.org For example, the analysis of coupling constants in ¹H NMR spectra has been instrumental in assigning the stereochemistry of cycloadducts formed from reactions involving similar aldehyde derivatives. acs.org

In cases where reaction intermediates are too short-lived to be isolated, in-situ NMR monitoring can be performed. This involves conducting the reaction directly within the NMR tube and acquiring spectra at various time intervals. This approach can provide kinetic data and help identify transient species, offering a more complete picture of the reaction pathway. For example, thermolytic experiments conducted in sealed NMR tubes have been used to monitor the progress of intramolecular cycloadditions. acs.org

Table 1: Advanced NMR Techniques in Reaction Mechanism Studies

| NMR Technique | Information Provided | Application in 2-Heptynal Diethyl Acetal Reactions |

|---|---|---|

| COSY | ¹H-¹H correlations | Establishing connectivity of protons in reaction intermediates and products. |

| HSQC | ¹H-¹³C one-bond correlations | Assigning carbon resonances and confirming the carbon skeleton. |

| HMBC | ¹H-¹³C long-range correlations | Determining connectivity across multiple bonds, crucial for cyclic systems. |

| NOESY/ROESY | Through-space ¹H-¹H correlations | Determining stereochemistry and conformational analysis of products. |

| In-situ NMR | Real-time reaction monitoring | Identifying transient intermediates and determining reaction kinetics. |

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for monitoring the progress of a reaction by identifying the molecular weights of reactants, intermediates, and products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, thus confirming its identity. researchgate.net

In the context of this compound reactions, GC-MS (Gas Chromatography-Mass Spectrometry) can be utilized to separate and identify volatile components of a reaction mixture. The mass spectrum of this compound itself would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. For instance, the fragmentation of acetals often involves the loss of an alkoxy group. nih.gov

During a reaction, the disappearance of the reactant's molecular ion peak and the appearance of new peaks corresponding to the expected products can be monitored over time. This provides valuable information about reaction conversion and the formation of byproducts. For example, in the hydrolysis of this compound, the disappearance of its molecular ion peak and the emergence of a peak corresponding to 2-heptynal would confirm the progress of the reaction. vulcanchem.com

Theoretical Chemistry Approaches to Reaction Mechanism Understanding

Computational chemistry provides a powerful lens through which to view and understand chemical reactions at the molecular level. By modeling the potential energy surface of a reaction, theoretical methods can elucidate transition state structures, calculate activation energies, and predict reaction outcomes.

Density Functional Theory (DFT) Studies of Transition States and Energetics

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. DFT calculations can be used to model the geometries of reactants, products, and, most importantly, transition states. By locating the transition state structure on the potential energy surface, the activation energy of a reaction can be calculated, providing a quantitative measure of the reaction rate.

For reactions involving this compound, DFT could be used to investigate various possible reaction pathways. For example, in a cycloaddition reaction, DFT can help determine whether the reaction proceeds through a concerted or a stepwise mechanism by comparing the energies of the respective transition states. acs.org Furthermore, DFT calculations can predict the regioselectivity and stereoselectivity of a reaction by comparing the activation energies of different pathways leading to different isomers. These theoretical predictions can then be compared with experimental results to validate the proposed mechanism.

Table 2: Application of DFT in Mechanistic Studies

| DFT Calculation | Information Gained | Relevance to this compound |

|---|---|---|

| Geometry Optimization | Stable structures of reactants, intermediates, and products. | Predicts the most stable conformations of reactants and products. |

| Transition State Search | Structure and energy of the transition state. | Elucidates the structure of the highest energy point along the reaction coordinate. |

| Frequency Calculation | Vibrational frequencies, zero-point energy, and thermal corrections. | Confirms that a stationary point is a minimum or a transition state. |

| IRC Calculation | Reaction path from transition state to reactants and products. | Confirms that the found transition state connects the desired reactants and products. |

Emerging Trends and Future Research Directions in 2 Heptynal Diethyl Acetal Chemistry

Development of More Efficient and Selective Catalytic Protocols

The synthesis of acetals, including 2-Heptynal (B160191) diethyl acetal (B89532), traditionally relies on acid catalysis. However, modern research focuses on developing more sophisticated catalytic protocols to improve efficiency, yield, and selectivity, while operating under milder conditions.

Recent advancements in catalysis for acetalization are applicable to the synthesis of 2-Heptynal diethyl acetal. Lewis acids like Zirconium tetrachloride (ZrCl₄) and Cerium(III) trifluoromethanesulfonate (B1224126) have been shown to be highly efficient and chemoselective catalysts for acetalization under mild conditions. rsc.org Palladium-based catalysts also enable the masking of carbonyl groups as acetals with very low catalyst loading at ambient temperatures. rsc.org For reactions requiring high stereoselectivity, chiral phosphoric acids (CPAs) and their immobilized polymeric versions have emerged as powerful catalysts for regioselective acetal protection of diols. vulcanchem.com This catalyst-controlled approach can achieve high regioselectivity (up to >25:1) and can be regiodivergent depending on the catalyst's chirality, a principle that could be extended to reactions involving derivatives of this compound. vulcanchem.com

Furthermore, the alkyne moiety of this compound offers sites for selective catalytic reactions. For instance, partial hydrogenation of the triple bond can be achieved with high stereoselectivity using catalysts like Lindlar's catalyst. researchgate.net Gold and ruthenium-based catalysts are effective for the hydration of alkynes, a reaction that could be applied to functionalize the triple bond of this compound while the aldehyde group remains protected. organic-chemistry.org

Table 1: Comparison of Modern Catalytic Protocols for Acetal Synthesis

| Catalyst Type | Examples | Key Advantages | Potential Application for this compound |

| Lewis Acids | ZrCl₄, Ce(OTf)₃ | High efficiency, chemoselectivity, mild conditions. rsc.org | Efficient protection of 2-heptynal. |

| Transition Metals | Palladium complexes, Gold complexes | Very low catalyst loading, ambient temperature, functional group tolerance. rsc.orgorganic-chemistry.org | Mild synthesis and functionalization of the alkyne. |

| Organocatalysts | Chiral Phosphoric Acids (CPAs) | High regioselectivity, metal-free, enantioselective potential. vulcanchem.com | Stereoselective modifications on substrates derived from this compound. |

| Heterogeneous Catalysts | Perchloric acid on silica (B1680970), Al-SBA-15 | Reusability, simplified workup, solvent-free conditions. rsc.orgrsc.org | Greener, more sustainable synthesis processes. |

| Photocatalysts | Eosin Y | Neutral conditions, visible light, high functional group tolerance. rsc.org | Energy-efficient synthesis under non-acidic conditions. |

Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including acetals. For this compound, this translates to developing processes that are safer, more energy-efficient, and generate less waste.

A key area of development is the use of reusable heterogeneous catalysts. Solid acid catalysts, such as perchloric acid adsorbed on silica gel or mesoporous materials like Al-SBA-15, facilitate acetalization under solvent-free conditions and can be easily recovered and reused, minimizing waste. rsc.orgrsc.org Research into bio-based platforms has shown that acetal-containing polymers can be designed for chemical recycling by incorporating cleavable acetal bonds that can be hydrolyzed under mild acidic conditions. mdpi.comorganic-chemistry.org This concept of "design for degradation" is a cornerstone of sustainable chemistry and could be applied to derivatives of this compound.

Photocatalysis represents another green approach. Using catalysts like Eosin Y under visible light allows for the protection of aldehydes as acetals under neutral conditions, avoiding the use of strong acids and potentially reducing energy consumption. rsc.org Furthermore, the use of safer, renewable solvents or solvent-free reaction conditions is a major goal. The synthesis of acetals has been demonstrated using cyclopentylmethylether, a greener solvent, in combination with ammonium (B1175870) salts. imperial.ac.uk

Table 2: Green Chemistry Approaches for Acetal Synthesis

| Green Methodology | Description | Benefits for this compound Synthesis |

| Heterogeneous Catalysis | Using solid, reusable catalysts like zeolites or functionalized silica. rsc.org | Reduced catalyst waste, simplified purification, potential for continuous flow processes. |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium, often with neat reagents. rsc.orgrsc.org | Eliminates solvent waste, reduces process mass intensity, can increase reaction rates. |

| Photocatalysis | Employing light-absorbing catalysts (e.g., Eosin Y) to drive reactions with visible light. rsc.org | Mild and neutral reaction conditions, energy efficiency, high selectivity. |

| Design for Recyclability | Incorporating chemically cleavable bonds to facilitate monomer recovery and reuse. mdpi.comorganic-chemistry.org | Contributes to a circular economy by allowing the starting materials of derivative products to be reclaimed. |

Expansion into Novel Reactivity Modes and Cross-Disciplinary Applications

Research continues to uncover new ways to utilize the unique bifunctional nature of this compound, which contains both a protected aldehyde and a reactive alkyne. vulcanchem.com This has led to its use as a key building block in the synthesis of more complex molecules and its application in diverse fields.

In terms of novel reactivity, this compound serves as a precursor for various molecular scaffolds. It has been used as a starting material for the titanocene(II)-promoted synthesis of alkynylcyclopropanes and in the stereoselective synthesis of unsaturated esters like ethyl 2(E),4(Z)-decadienoate. sioc-journal.cn The parent aldehyde, 2-heptynal, undergoes highly diastereoselective aldol (B89426) reactions to produce β-hydroxy-α-amino esters, which are valuable intermediates for complex targets. nih.gov The acetal serves as a stable, protected form for introducing this ynal fragment. sioc-journal.cn Furthermore, the alkyne moiety can participate in cycloaddition reactions, such as the 5-endo-dig cyclization approaches to form pyrroles, demonstrating its utility in constructing heterocyclic systems. sioc-journal.cn

The cross-disciplinary applications of this compound are significant. Its primary commercial use is in the food and fragrance industry, where its sweet, fruity odor profile makes it a valuable flavoring agent. sioc-journal.cn Beyond this, its role as a synthetic intermediate extends its reach into medicinal chemistry. For example, its derivatives have been used in synthetic approaches toward complex natural products and their analogues, such as the anti-tumor compound rhazinilam. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of advanced technologies like continuous flow chemistry and automated synthesis is set to revolutionize the production and study of molecules like this compound. These platforms offer precise control over reaction parameters, leading to improved safety, scalability, and efficiency. rsc.orgnumberanalytics.com

While specific studies on the flow synthesis of this compound are not yet prevalent, the synthesis of other acetals in flow reactors has been successfully demonstrated. rsc.orgymerdigital.com For example, butane-2,3-diacetal protected tartrate derivatives have been produced in higher yields and on a larger scale using flow processing compared to traditional batch methods, with the added benefit of in-line purification. rsc.org The principles are directly applicable to the acetalization step in producing this compound. Flow chemistry is particularly advantageous for handling hazardous reagents or intermediates and for reactions requiring high pressure or temperature, offering superior heat and mass transfer. rsc.orgrsc.org The alkyne group also opens possibilities for flow reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC) or hydrations, which have been efficiently performed in flow reactors. rsc.orgorganic-chemistry.org

Automated synthesis platforms, often controlled by sophisticated software or even large language models, can streamline the entire research and development process. nih.govsigmaaldrich.com These systems can perform multi-step syntheses, reaction screening, and optimization with minimal human intervention. acs.orgnih.gov For a molecule like this compound, an automated platform could be used to rapidly explore different catalytic protocols (Section 6.1) or to synthesize a library of derivatives for testing in cross-disciplinary applications (Section 6.3). This technology accelerates the discovery of new reactions and applications by enabling high-throughput experimentation. sigmaaldrich.com

Q & A

Q. What are the recommended synthetic routes for 2-Heptynal diethyl acetal in laboratory settings?

this compound can be synthesized via gold-catalyzed reactions of propargylic alcohols with diethyl acetals, as demonstrated in tandem gold-mediated furan synthesis and cycloaddition protocols. This method avoids intermediate isolation, improving yield and efficiency . Alternative routes involve acid-catalyzed acetal exchange using orthoesters, which minimizes water interference and stabilizes the product .

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use P95 respirators in poorly ventilated areas .

- Storage: Keep in airtight containers at –20°C to prevent decomposition. Avoid proximity to oxidizers or acids due to flammability risks .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Q. How does the stability of this compound vary under different pH conditions?

Acetals are stable in basic/neutral conditions but hydrolyze to aldehydes in acidic environments (pH < 4). For example, HCl (0.1 M) at 25°C hydrolyzes acetals within 1–2 hours, while phosphate-buffered solutions (pH 7.4) show no degradation over 24 hours .

Advanced Research Questions

Q. How can researchers resolve conflicting physicochemical data for this compound?

Discrepancies in boiling points (e.g., 159.4°C vs. 246.1°C) or flash points may arise from impurities or measurement techniques. To address this:

Q. What strategies optimize this compound’s reactivity in Diels–Alder reactions?

Q. How should researchers assess toxicological risks given incomplete SDS data?

When acute toxicity or carcinogenicity data are unavailable (common in vendor SDS ):

- Analogous Compounds: Use read-across methods with structurally similar acetals (e.g., trans-2-hexenal diethyl acetal, banned due to dermal sensitization ).

- In Silico Modeling: Apply QSAR tools like OECD Toolbox to predict LC50 or skin irritation thresholds .

Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?

- NMR Spectroscopy: ¹H and ¹³C NMR identify acetal protons (δ 1.2–1.4 ppm for ethoxy groups) and confirm regiochemistry .

- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves degradation products, with detection limits <0.1% .

Methodological Guidance for Experimental Design

3.1 Designing hydrolysis studies to probe acetal stability:

- Variables: pH (1–7), temperature (20–80°C), and solvent polarity.

- Analysis: Monitor aldehyde formation via FTIR (C=O stretch at ~1700 cm⁻¹) or colorimetric assays (e.g., Schiff’s reagent) .

3.2 Mitigating side reactions in catalytic syntheses:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.